3-keto-beta-D-galactose

Description

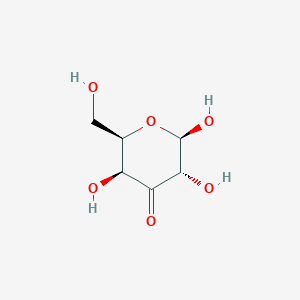

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1 |

InChI Key |

APIQNBNBIICCON-FKMSRSAHSA-N |

SMILES |

C(C1C(C(=O)C(C(O1)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(=O)C(C(O1)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Bioconversion Pathways of 3 Keto Beta D Galactose

Enzymatic Derivation from D-Galactose and Related Monosaccharides

The primary route for the formation of 3-keto-beta-D-galactose involves the direct enzymatic oxidation of D-galactose. This biotransformation is a highly specific process, catalyzed by a particular class of enzymes that target the hydroxyl group at the C-3 position of the galactose molecule.

The enzymatic conversion of D-galactose to 3-keto-beta-D-galactose is an oxidation reaction. This reaction is catalyzed by specific dehydrogenases that act on the CH-OH group of the sugar. wikipedia.orgcreative-enzymes.com While several galactose dehydrogenases exist, they typically oxidize galactose at the C-1 position to form D-galactono-1,4-lactone. wikipedia.orgcreative-enzymes.comqmul.ac.uk However, the formation of a 3-keto derivative necessitates an enzyme with regioselectivity for the C-3 hydroxyl group.

The reaction can be summarized as: D-Galactose + NAD(P)+ ⇌ 3-keto-beta-D-galactose + NAD(P)H + H+

This type of oxidation is not unique to galactose; similar enzymatic oxidations at various positions on the sugar ring are observed for other monosaccharides, leading to a diverse range of keto sugars. nih.gov For instance, the formation of D-allulose from D-fructose involves a keto-epimerase, highlighting the diverse enzymatic strategies for modifying sugars. scirp.org

The enzymatic oxidation of D-galactose to its 3-keto form is a dehydrogenase-catalyzed reaction, which is dependent on the presence of a suitable electron acceptor, known as a cofactor. The most common cofactors for this class of oxidoreductases are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov

In these reactions, the dehydrogenase facilitates the transfer of two electrons and a proton from the C-3 hydroxyl group of the galactose substrate to the cofactor. For NAD+-dependent dehydrogenases, the reaction proceeds as follows:

D-Galactose + NAD+ → 3-keto-beta-D-galactose + NADH + H+ wikipedia.orgcreative-enzymes.com

The enzyme brings the galactose substrate and the NAD+ cofactor into close proximity within its active site, orienting them for efficient hydride transfer. The preference for NAD+ or NADP+ can vary between different dehydrogenases. nih.gov The regeneration of the oxidized cofactor (NAD+) is crucial for the continuous enzymatic production of 3-keto-beta-D-galactose.

Microbial and Cellular Systems for 3-keto-compound Production

Certain microorganisms are particularly adept at producing keto sugars, including derivatives of galactose. These organisms possess the specific enzymatic machinery required for these biotransformations and can be harnessed for the production of these compounds from various carbohydrate sources.

Agrobacterium tumefaciens is a well-known bacterium capable of oxidizing the galactose moiety of the disaccharide lactose (B1674315) to produce 3-ketolactose. eujournal.orgasm.orgusda.gov This bioconversion is a hallmark characteristic used in the identification of Agrobacterium biovar 1. asm.orgapsnet.org The enzyme responsible, a glucose-fructose oxidoreductase, acts on the C-3 hydroxyl group of the galactose unit within the lactose molecule.

The reaction is as follows: Lactose + Acceptor → 3-Ketolactose + Reduced Acceptor

This capability is not limited to lactose. Strains of Agrobacterium have been shown to oxidize other disaccharides, such as maltose (B56501) and sucrose, to their corresponding 3-keto derivatives. eujournal.orgresearchgate.net The ability to utilize disaccharides directly for the production of keto compounds is advantageous as it bypasses the need for prior hydrolysis into monosaccharides.

Table 1: Microbial Production of 3-Ketoglycosides

| Substrate | Product | Microorganism | Conversion Yield |

|---|---|---|---|

| Lactose | 3-Ketolactose | Agrobacterium tumefaciens | Nearly quantitative |

| Maltose | 3-Keto-maltose | Agrobacterium tumefaciens | 12% |

| Sucrose | 3-Keto-sucrose | Agrobacterium tumefaciens | 20% |

The efficiency of microbial bioconversion of sugars to their 3-keto derivatives is influenced by several process parameters. For the production of 3-ketoglycosides by Agrobacterium tumefaciens, aeration and inoculum density are critical factors. researchgate.net

A high inoculum density of non-adapted cells has been found to promote the rapid formation of the 3-keto end-products. researchgate.net This is likely due to the immediate availability of a large number of bacterial cells to carry out the biotransformation.

Aeration is another crucial parameter, as the oxidation of the sugar is an oxygen-dependent process. The rate of oxygen absorption has a direct impact on the conversion efficiency. researchgate.net In controlled fermentation conditions, maintaining an optimal oxygen supply is essential for maximizing the yield of the 3-keto compound. Under optimized conditions, a 4% solution of lactose can be almost quantitatively converted to 3-ketolactose. researchgate.net

Relationship to Other Keto-Deoxy Sugar Acid Pathways

The biosynthesis of 3-keto-beta-D-galactose is part of a broader landscape of metabolic pathways that produce keto-deoxy sugar acids. These compounds are important intermediates in various microbial metabolic routes and are constituents of bacterial polysaccharides. mdpi.com

One of the most well-studied pathways is the Entner-Doudoroff (ED) pathway, which involves the key intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG). frontiersin.org This pathway is a primary route for glucose degradation in many prokaryotes. The formation of KDPG occurs through the dehydration of 6-phosphogluconate. frontiersin.org

Another significant keto-deoxy sugar acid is 2-keto-3-deoxy-D-manno-octulosonic acid (KDO), a crucial component of the lipopolysaccharides in the outer membrane of most Gram-negative bacteria. ebi.ac.ukgenome.jp The biosynthesis of KDO is a well-defined pathway. ebi.ac.ukebi.ac.uk

Furthermore, the catabolism of 3,6-anhydro-L-galactose, a major component of agarose (B213101) from red algae, proceeds through the formation of 2-keto-3-deoxy-L-galactonate (KDGal). mdpi.comresearchgate.net This pathway involves the oxidation of 3,6-anhydro-L-galactose to 3,6-anhydrogalactonate, followed by isomerization to KDGal. mdpi.comresearchgate.net

These pathways, while distinct from the direct oxidation of galactose to 3-keto-beta-D-galactose, illustrate the diverse enzymatic strategies that have evolved in microorganisms to produce a wide array of keto-deoxy sugar acids, each with specific biological roles and potential applications.

Intermediacy in the DeLey-Doudoroff Pathway of D-Galactose Catabolism

The DeLey-Doudoroff pathway is an alternative metabolic route to the more common Leloir pathway for D-galactose catabolism, observed in various bacteria and archaea, including species of Azotobacter, Sinorhizobium, and Haloferax. helsinki.firesearchgate.netasm.orgchemicalbook.com This oxidative pathway breaks down D-galactose into central metabolic products like pyruvate (B1213749) and glyceraldehyde-3-phosphate.

While many descriptions of the DeLey-Doudoroff pathway begin with the oxidation of D-galactose to D-galactono-γ-lactone by a dehydrogenase, followed by hydrolysis to D-galactonate, some microorganisms utilize a more direct initial oxidation. asm.org In certain bacteria, such as Agrobacterium tumefaciens, an inducible enzyme catalyzes the formation of 3-keto-sugars from their corresponding sugar substrates. nih.gov In this variation, D-galactose is directly oxidized at the C-3 position to form 3-keto-beta-D-galactose. ecmdb.ca

Following its formation, the pathway converges with the classical DeLey-Doudoroff route. The subsequent steps involve the conversion of the initial oxidized galactose product into 2-keto-3-deoxy-D-galactonate (d-KDGal). nih.govnih.gov This key intermediate is then phosphorylated by a kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). researchgate.netasm.org The final step is the cleavage of KDPGal by a specific aldolase (B8822740) into two readily metabolizable molecules: pyruvate and D-glyceraldehyde-3-phosphate. researchgate.netasm.org These products can then enter central carbon metabolism, such as glycolysis.

Table 1: Key Enzymes in the DeLey-Doudoroff Pathway for D-Galactose Catabolism

| Enzyme | Function |

| D-galactose Dehydrogenase | Catalyzes the initial oxidation of D-galactose. In some organisms, this leads to the formation of 3-keto-beta-D-galactose. ecmdb.canih.gov |

| Galactonate Dehydratase | Converts D-galactonate to 2-keto-3-deoxy-D-galactonate (d-KDGal). researchgate.netnih.gov |

| 2-keto-3-deoxygalactonate Kinase (KDGal Kinase) | Phosphorylates d-KDGal to form 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). researchgate.netasm.org |

| 2-keto-3-deoxy-6-phosphogalactonate Aldolase (KDPGal Aldolase) | Cleaves KDPGal into pyruvate and D-glyceraldehyde-3-phosphate. researchgate.netasm.org |

Connections to Fungal D-Galacturonate Metabolism

While 3-keto-beta-D-galactose is not a direct intermediate in the fungal D-galacturonate pathway, a significant metabolic connection exists through the structurally related compound, 2-keto-3-deoxy-galactonate (KDGal). researchgate.netnih.gov Filamentous fungi like Aspergillus niger and Trichoderma reesei utilize a specialized pathway to catabolize D-galacturonic acid, the main component of pectin. asm.orgcore.ac.uk

This fungal pathway initiates with the reduction of D-galacturonic acid to L-galactonate, a reaction catalyzed by a D-galacturonate reductase. core.ac.uknih.gov Subsequently, L-galactonate is dehydrated by L-galactonate dehydratase to form 2-keto-3-deoxy-L-galactonate (l-KDGal). core.ac.uknih.gov This intermediate is then cleaved by an aldolase into pyruvate and L-glyceraldehyde. nih.gov The L-glyceraldehyde is further reduced to glycerol. core.ac.uk

The crucial link between the bacterial D-galactose pathway (involving 3-keto-beta-D-galactose) and the fungal D-galacturonate pathway is the intermediate KDGal. However, the two pathways produce different stereoisomers of this molecule. The bacterial DeLey-Doudoroff pathway generates the D-enantiomer (d-KDGal), whereas the fungal pathway produces the L-enantiomer (l-KDGal). nih.govresearchgate.netnih.gov This stereochemical distinction highlights how different domains of life have evolved distinct, yet convergent, strategies to process related sugar acids into central metabolites.

Table 2: Comparison of Related Bacterial and Fungal Catabolic Pathways

| Feature | Bacterial DeLey-Doudoroff Pathway | Fungal D-Galacturonate Pathway |

| Starting Substrate | D-Galactose asm.org | D-Galacturonic Acid asm.org |

| Key Intermediate 1 | 3-keto-beta-D-galactose / D-Galactonate ecmdb.canih.gov | L-Galactonate core.ac.uk |

| Key Intermediate 2 | 2-keto-3-deoxy-D -galactonate (d-KDGal) nih.gov | 2-keto-3-deoxy-L -galactonate (l-KDGal) nih.gov |

| Final Products | Pyruvate, D-Glyceraldehyde-3-Phosphate researchgate.net | Pyruvate, Glycerol core.ac.uk |

Enzymology and Reaction Mechanisms Involving 3 Keto Beta D Galactose

Characterization of Enzymes Facilitating 3-keto-beta-D-galactose Formation

The generation of 3-keto-beta-D-galactose is an intermediate step in several metabolic processes, notably in the degradation of complex carbohydrates and the metabolism of galactose. foodb.ca Key enzymes implicated in its formation include beta-galactosidase and retinol (B82714) dehydrogenase 13.

Role of Beta-Galactosidase (EC 3.2.1.23) in Glycan Degradation

Beta-galactosidase (EC 3.2.1.23) is a glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing β-D-galactosyl residues from various substrates, including glycans, glycoproteins, and glycolipids. medchemexpress.comnih.gov This enzymatic action is fundamental to the degradation of complex carbohydrates, such as those found in mucin glycans within the human gut microbiome. researchgate.net The breakdown of these glycans by beta-galactosidase releases monosaccharides, including galactose, which can then be further metabolized. medchemexpress.comresearchgate.net

The process involves the cleavage of β-glycosidic bonds, which links galactose to other sugar moieties. medchemexpress.com In the context of 3-keto-beta-D-galactose formation, beta-galactosidase initiates the process by making galactose available from larger glycan structures. This liberated galactose can then serve as a substrate for subsequent oxidation reactions. foodb.ca

Table 1: Function and Significance of Beta-Galactosidase

| Feature | Description |

| Enzyme Class | Hydrolase (EC 3.2.1.23) genome.jp |

| Primary Function | Hydrolysis of terminal non-reducing β-D-galactose residues. genome.jp |

| Substrates | Lactose (B1674315), galactosyl-containing oligosaccharides, glycoproteins, glycolipids. nih.gov |

| Metabolic Role | Degradation of glycans, galactose metabolism. researchgate.netmybiosource.com |

Exploration of Retinol Dehydrogenase 13 (EC 1.1.1.-) Activities

Retinol dehydrogenase 13 (RDH13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.orgnih.gov While primarily known for its role in retinoid metabolism, catalyzing the oxidation and reduction of retinoids, emerging information suggests its potential involvement in carbohydrate metabolism. wikipedia.orgnih.gov Specifically, 3-keto-beta-D-galactose is noted as an intermediate in pathways involving RDH13. foodb.ca

RDH13 is a mitochondrial enzyme that utilizes NADP+ as a cofactor and exhibits a preference for reductase activity. wikipedia.orgnih.gov Its activity on galactose would involve the oxidation of the hydroxyl group at the C-3 position to a keto group, thereby forming 3-keto-beta-D-galactose. Although detailed kinetic studies on the direct oxidation of galactose by RDH13 are not extensively documented in the provided search results, its classification as a dehydrogenase and its implication in pathways involving 3-keto-beta-D-galactose point towards this catalytic capability. foodb.canih.gov

Stereospecificity of Enzymatic Reactions Pertinent to Keto-Sugars

Enzymatic reactions involved in the synthesis and transformation of keto-sugars are characterized by a high degree of stereospecificity. This precision is a hallmark of biocatalysis, offering significant advantages over traditional chemical methods that often lack such selectivity and result in mixed products. epo.orgrsc.org

Enzymes like aldolases and transketolases catalyze the formation of new stereogenic centers with absolute stereospecificity. acs.org For instance, fructose-1,6-diphosphate (B8644906) (FDP) aldolase (B8822740) consistently produces a D-threo configuration at the newly formed vicinal diol. acs.org This inherent stereocontrol is crucial in determining the specific isomer of the resulting keto-sugar.

In the context of keto-sugar formation via oxidation, enzymes such as pyranose oxidase catalyze the regioselective oxidation of sugars at specific carbon positions. epo.org For example, fungal pyranose oxidase can oxidize D-glucose at the C-2 position to produce 2-keto-D-glucose. epo.org Similarly, the formation of 3-keto-beta-D-galactose from galactose implies a highly specific oxidation at the C-3 position. The enzyme's active site architecture dictates this specificity, ensuring that the correct hydroxyl group is targeted for oxidation.

Furthermore, the stereochemistry of the substrate can influence the reaction outcome. For instance, a bacterial glycoside-3-oxidase exhibits different positional specificity depending on the C1 substitution of the glucose substrate, oxidizing at either the C2 or C3 position. rsc.org This highlights the intricate interplay between enzyme structure and substrate stereochemistry in controlling the formation of specific keto-sugars.

Enzymatic Transformations of 3-keto-beta-D-galactose Analogues

The enzymatic modification of analogues of 3-keto-beta-D-galactose is a significant area of research, particularly for the synthesis of rare sugars and other valuable compounds. Enzymes often exhibit a degree of substrate promiscuity, allowing them to act on structurally similar molecules, or can be engineered to accept new substrates.

For example, a glycoside-3-oxidase from bacteria, after protein engineering, was shown to effectively oxidize 1-O-benzyl-D-glucoside at the C3 position, producing the corresponding 3-keto derivative. rsc.org This 3-keto-glucoside, an analogue of 3-keto-galactose, could then be stereoselectively reduced to yield the rare sugar D-allose. rsc.org This chemo-enzymatic approach demonstrates the potential of using enzymes to create novel sugar derivatives from keto-sugar intermediates.

Similarly, enzymes involved in deoxysugar biosynthesis, such as TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (Tyl1a), act on keto-sugar analogues. nih.gov Tyl1a catalyzes the conversion of TDP-4-keto-6-deoxy-D-glucose to a 3-keto intermediate, which is a step in the biosynthesis of the deoxysugar D-mycaminose. nih.gov The study of such enzymes and their ability to process various keto-sugar substrates is crucial for the enzymatic synthesis of diverse glycosylated natural products.

Metabolic and Biological Intermediacy of 3 Keto Beta D Galactose

Central Role as an Intermediate in Carbohydrate Metabolic Networks

3-keto-beta-D-galactose holds a central position as an intermediary metabolite within the intricate network of carbohydrate metabolism.

Participation in Galactose Metabolism Pathways

3-keto-beta-D-galactose is an intermediate in galactose metabolism. h-its.orgfoodb.ca In one of the alternative pathways to the primary Leloir pathway, D-galactose can be oxidized to form 3-keto-beta-D-galactose. This reaction involves the enzyme galactose dehydrogenase and the coenzyme NAD+. ecmdb.ca This pathway becomes particularly relevant under conditions of high galactose concentration. researchgate.net The Leloir pathway is the main route for converting galactose to glucose-1-phosphate. wikipedia.orgnih.gov

Involvement in N-Glycan and Glycosaminoglycan Degradation

Evidence suggests the involvement of 3-keto-beta-D-galactose in the degradation of complex carbohydrates like N-glycans and glycosaminoglycans (GAGs). foodb.ca The breakdown of these molecules is essential for cellular homeostasis and turnover. The degradation of N-glycans, complex carbohydrate structures attached to proteins, is a sequential process involving various glycosidases. ncl.ac.uk Similarly, the breakdown of GAGs, which are long, unbranched polysaccharides, is a critical process for maintaining the extracellular matrix. rsc.orgtandfonline.com While the precise enzymatic steps involving 3-keto-beta-D-galactose in these degradation pathways require further elucidation, its identification as a related metabolite points to its role in the catabolism of these important biopolymers.

Links to Glycerolipid, Sphingolipid, and Glycosphingolipid Biosynthesis

Metabolic databases indicate a connection between 3-keto-beta-D-galactose and the biosynthesis of various lipids, including glycerolipids, sphingolipids, and glycosphingolipids. foodb.ca The biosynthesis of sphingolipids, for instance, begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. libretexts.orgacs.orgnih.gov While not a direct precursor in the primary sphingolipid pathway, the metabolic link to 3-keto-beta-D-galactose suggests a potential for crosstalk between carbohydrate and lipid metabolic networks. Glycosphingolipids, which contain a carbohydrate moiety, are derived from ceramides, and their synthesis involves the stepwise addition of monosaccharides, including galactose. nih.gov

Contribution to Nucleotide Sugar Metabolism and Related Pathways

3-keto-beta-D-galactose is also connected to nucleotide sugar metabolism. foodb.caecmdb.ca Nucleotide sugars, such as UDP-galactose, are the activated forms of monosaccharides used in the synthesis of complex carbohydrates. nih.govresearchgate.net The interconversion of these nucleotide sugars is crucial for providing the necessary building blocks for glycosylation reactions. nih.gov For example, UDP-galactose can be formed from UDP-glucose by the enzyme UDP-glucose 4-epimerase. nih.govnih.gov The presence of 3-keto-beta-D-galactose in pathways related to nucleotide sugars underscores the interconnectedness of monosaccharide metabolism.

Identification as an Endogenous Metabolite in Mammalian Systems

Crucially, 3-keto-beta-D-galactose has been identified as an endogenous metabolite in mammalian systems, including humans and mice. nih.gov This confirms that its formation is a natural part of mammalian biochemistry and not solely a product of microbial or plant metabolism.

Detection in Homo sapiens

The presence of 3-keto-beta-D-galactose has been reported in Homo sapiens. nih.gov It has been detected in human cells, with its cellular location noted as the cytoplasm. nih.gov This finding solidifies its role as a human metabolite and opens avenues for further research into its physiological concentrations and functions in human health and disease.

Occurrence in Mus musculus

Scientific databases confirm the presence of 3-keto-beta-D-galactose as a metabolite in the house mouse, Mus musculus. ebi.ac.ukidentifiers.org Its identification in this species underscores its role in mammalian biology. Metabolic models for the mouse, such as the Mouse-GEM, include 3-keto-beta-D-galactose in reactions associated with galactose metabolism. kegg.jpmetabolicatlas.org Genes implicated in these reactions in mice include Glb1 (Galactosidase, beta 1), Lct (lactase), and Tmppe. metabolicatlas.orggenecards.org

Research on mice with deficiencies in the primary galactose-metabolizing enzyme, galactose-1-phosphate uridyltransferase (GALT), provides further insight. researchgate.netresearchgate.netnih.gov These GALT-deficient mice must rely on alternative metabolic pathways to process galactose. researchgate.net Even on standard diets containing galactose, these mice show an impaired ability to oxidize the sugar, leading to the accumulation and excretion of various galactose metabolites. nih.gov This reliance on secondary metabolic routes suggests the functional importance of intermediates like 3-keto-beta-D-galactose in conditions where the principal pathway is compromised. The ability of these mice to metabolize galactose, albeit slowly, points to the activity of these alternative pathways. researchgate.netresearchgate.net

Table 1: Compound Profile: 3-keto-beta-D-galactose

| Property | Value | Source |

|---|---|---|

| IUPAC Name | β-D-xylo-hexopyranos-3-ulose | ebi.ac.uk |

| Molecular Formula | C6H10O6 | nih.gov |

| Monoisotopic Mass | 178.04774 Da | identifiers.org |

| Classification | Ketohexose | ebi.ac.uk |

| Biological Role | Mouse Metabolite, Human Metabolite | nih.govebi.ac.uk |

| Found in Taxon | Mus musculus, Homo sapiens | ebi.ac.ukidentifiers.org |

Table 2: Metabolic Reactions Involving 3-keto-beta-D-galactose

| Reaction | Substrates | Products | Source |

|---|---|---|---|

| Lactose (B1674315) Metabolism | 3-Ketolactose + H2O | 3-keto-beta-D-galactose + beta-D-Glucose | h-its.orgumaryland.edu |

| Galactose Oxidation | D-Galactose + NAD+ | 3-keto-beta-D-galactose + NADH + H+ | ecmdb.ca |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-keto-beta-D-galactose |

| 3-Ketolactose |

| Alanine aminotransferase |

| Alkaline phosphatase |

| Aspartate aminotransferase |

| beta-D-glucose |

| Bilirubin |

| Cholesterol |

| Creatinine |

| D-galactose |

| Galactose-1-phosphate |

| Galactosylceramide |

| Glucosylceramide |

| NADH |

| NAD+ |

| Sulfatide |

| Triglyceride |

| Urea |

| Uridine diphosphate (B83284) galactose |

Advanced Methodologies for Research and Analytical Characterization

Spectroscopic Approaches for Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable for the detailed structural analysis of carbohydrates. wikipedia.org They allow for the non-destructive examination of molecular geometry, connectivity, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of carbohydrates, including keto-sugars. iosrjournals.orgresearchgate.net It provides precise information about the number, type, and connectivity of atoms within a molecule. iosrjournals.org For 3-keto-beta-D-galactose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like deuterium (B1214612) oxide (D₂O) would be employed for a complete structural assignment. wikipedia.org

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the non-exchangeable protons. The anomeric proton (H-1) of the β-anomer is expected to appear at a characteristic chemical shift with a specific coupling constant. The presence of the ketone at the C-3 position would eliminate the proton at this position and significantly influence the chemical shifts of adjacent protons (H-2 and H-4) compared to native D-galactose. The ¹³C NMR spectrum would show six distinct carbon signals, with the C-3 signal shifted significantly downfield into the characteristic range for a carbonyl carbon (typically >170 ppm), confirming the keto functionality. researchgate.net

2D NMR (COSY, HSQC, HMBC): Due to potential signal overlap in 1D spectra, 2D experiments are essential. iosrjournals.orgunimo.it

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of connections between adjacent protons from H-1 to H-2, and from H-4 to H-5 and H-6, bypassing the C-3 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| C-1 | ~4.6 (d) | ~98 |

| C-2 | ~4.2 (d) | ~70 |

| C-3 | - | ~175 (C=O) |

| C-4 | ~4.5 (d) | ~68 |

| C-5 | ~3.9 (m) | ~75 |

| C-6 | ~3.8 (m) | ~62 |

In aqueous solutions, carbonyl groups can exist in equilibrium with their hydrated (gem-diol) forms. For 3-keto-beta-D-galactose, the C-3 ketone is susceptible to nucleophilic attack by water, potentially forming a 3,3-dihydroxy-beta-D-galactose derivative. Furthermore, like other reducing sugars, it can undergo mutarotation, leading to an equilibrium mixture of anomers (α and β) and ring forms (pyranose and furanose). rsc.org

NMR spectroscopy is highly effective for observing these equilibria. unimo.it The presence of a hydrated form would be indicated by the appearance of a new set of signals in both ¹H and ¹³C NMR spectra. Specifically, the C-3 carbonyl signal (~175 ppm) would be replaced by a signal at a chemical shift characteristic of a hydrated carbon (~90-95 ppm). The relative integrals of the signals corresponding to the keto and hydrated forms would allow for the quantification of their equilibrium ratio. The kinetics of this hydration and of mutarotation can also be monitored over time by acquiring sequential NMR spectra. nih.gov

Chromatographic Techniques for Separation and Detection in Research Matrices

Chromatographic methods are essential for the separation, identification, and quantification of 3-keto-beta-D-galactose from complex mixtures such as cell lysates or enzymatic reaction products.

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a powerful tool for carbohydrate analysis. However, due to their low volatility, sugars must first be chemically modified in a process called derivatization. nih.gov The most common method is the formation of trimethylsilyl (B98337) (TMS) derivatives, which increases volatility and thermal stability. nih.govnih.gov

The analysis of 3-keto-beta-D-galactose would involve a two-step derivatization process:

Methoximation: The C-3 keto group is first reacted with methoxyamine hydrochloride to form a methoxime. This step is crucial to prevent the sugar from forming multiple isomers (enol forms) at high temperatures in the GC injector and to prevent ring opening. nih.gov

Silylation: The remaining hydroxyl groups are then converted to their TMS ethers using a silylating agent. nih.gov

The resulting volatile derivative can be separated on a GC column and detected by flame ionization (FID) or mass spectrometry (MS). GC-MS provides both retention time and a mass fragmentation pattern, which facilitates definitive identification. Incomplete derivatization or the presence of different anomers can sometimes lead to the formation of multiple peaks for a single compound. nih.govresearchgate.net

| Reagent Name | Abbreviation | Typical Use |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful silyl (B83357) donor, often used with a catalyst like TMCS. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, making it ideal for trace analysis. |

| Trimethylchlorosilane | TMCS | Used as a catalyst to increase the reactivity of other silylating agents. |

| Hexamethyldisilazane | HMDS | A common and effective silylating reagent, often used in pyridine. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like sugars in their native or derivatized form. To enhance detection sensitivity and selectivity, especially with UV detectors, pre-column derivatization is often employed. nih.gov A widely used labeling agent for reducing sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP). mdpi.com

The derivatization reaction involves labeling the reducing end of 3-keto-beta-D-galactose with PMP under mild alkaline conditions. nih.govnih.gov The resulting PMP-sugar derivative contains a chromophore that allows for sensitive detection by UV-Vis spectrophotometry (typically around 250 nm). core.ac.uk

The PMP-labeled 3-keto-beta-D-galactose can then be separated from other derivatized sugars using reversed-phase HPLC, typically on a C18 column. nih.govcore.ac.uk Elution is usually achieved with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile. researchgate.net This method allows for the quantification of the keto-sugar in various research matrices.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 100 mM Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 15-20% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Temperature | 25-30 °C |

Biochemical Assays for Pathway Flux and Enzyme Activity Determination

Biochemical assays are critical for determining the functional role of 3-keto-beta-D-galactose in metabolic pathways, such as the Leloir or De Ley-Doudoroff pathways for galactose metabolism. creative-enzymes.comnih.govresearchgate.net These assays measure the rate of enzymatic reactions that either produce or consume the keto-sugar, providing a measure of enzyme activity and, by extension, the metabolic flux through that particular step.

A common approach is to use a coupled spectrophotometric assay. If the enzyme that acts on 3-keto-beta-D-galactose is an oxidoreductase that uses NAD⁺ or NADP⁺ as a cofactor, its activity can be continuously monitored by measuring the change in absorbance at 340 nm, which corresponds to the formation or consumption of NADH or NADPH. creative-enzymes.com

For example, to measure the activity of a hypothetical "3-keto-beta-D-galactose reductase," the assay mixture would contain the enzyme extract, a suitable buffer, 3-keto-beta-D-galactose as the substrate, and NADPH as the cofactor. The rate of decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, would be directly proportional to the enzyme's activity. Such assays are essential for characterizing novel enzymes, studying metabolic regulation, and screening for enzyme inhibitors.

| Component | Purpose | Example |

|---|---|---|

| Buffer | Maintain optimal pH | 50 mM Potassium Phosphate, pH 7.5 |

| Substrate | Molecule acted upon by the enzyme | 3-keto-beta-D-galactose |

| Cofactor | Required for enzyme catalytic activity | NADH or NADPH |

| Enzyme Source | Provides the catalyst for the reaction | Purified enzyme or cell-free extract |

| Coupling Enzyme(s) | Links the primary reaction to a detectable signal | Not always required; depends on the primary reaction. |

Synthetic Strategies for 3 Keto Beta D Galactose and Its Analogues in Academic Research

Chemo-Enzymatic Synthesis Approaches and Optimization

The chemo-enzymatic synthesis of 3-keto-beta-D-galactose typically involves a two-step process: an initial enzymatic oxidation of a suitably protected D-galactose derivative at the C3 position, followed by chemical modifications. This strategy leverages the high selectivity of enzymes for the oxidation step, which can be challenging to achieve through purely chemical methods, and the versatility of chemical reactions for subsequent derivatization.

A promising enzymatic approach involves the use of a bacterial glycoside-3-oxidase. While much of the research has focused on the oxidation of D-glucose derivatives to produce rare sugars like D-allose, the broad substrate specificity of these enzymes suggests their applicability to galactose derivatives. unl.pt In a typical chemo-enzymatic sequence, a protected D-galactose derivative, such as a galactopyranoside with protecting groups at other hydroxyl positions, would be subjected to enzymatic oxidation. The enzyme regioselectively oxidizes the hydroxyl group at the C3 position to a ketone. unl.pt

Enzyme Selection and Engineering: Identifying or engineering a glycoside-3-oxidase with high activity and selectivity towards the specific galactose substrate is a primary focus. Directed evolution has been successfully employed to improve the catalytic efficiency and stability of these enzymes. unl.pt

Reaction Conditions: Factors such as pH, temperature, buffer composition, and the presence of co-factors are meticulously optimized to ensure maximum enzyme activity and stability.

Substrate Protection Strategy: The choice of protecting groups on the galactose substrate is critical. They must be stable under the enzymatic reaction conditions and allow for selective deprotection for subsequent chemical modifications. Benzylidene acetals and silyl (B83357) ethers are commonly used protecting groups in carbohydrate chemistry.

Product Isolation and Purification: Efficient methods for the isolation and purification of the 3-keto-beta-D-galactose intermediate are necessary to obtain high-purity material for subsequent chemical steps.

Following the enzymatic oxidation, the resulting 3-keto-beta-D-galactopyranoside can be chemically reduced to yield other rare sugars or further modified to introduce different functionalities. For instance, stereoselective reduction of the ketone can provide access to epimers of galactose at the C3 position.

Development of Synthetic Routes for Structural Probes and Reference Compounds

The synthesis of analogues of 3-keto-beta-D-galactose is of significant interest for their potential use as structural probes to study carbohydrate-processing enzymes and as reference compounds for metabolic studies. These analogues often incorporate reporter groups such as fluorescent tags, photoaffinity labels, or bioorthogonal handles.

Chemical synthesis plays a pivotal role in the development of these probes. Starting from a suitable galactose derivative, multi-step synthetic sequences are employed to introduce the desired modifications. For instance, the synthesis of 3-azido-3-deoxy-beta-D-galactopyranosides has been achieved through a double inversion protocol at the C3 position. nih.gov This azido (B1232118) group can then be utilized for bioorthogonal ligation reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach fluorescent probes or other reporter molecules.

The development of synthetic routes for fluorinated analogues of 3-keto-beta-D-galactose is another active area of research. Fluorinated carbohydrates are valuable tools in chemical biology as the fluorine atom can act as a sensitive NMR probe and can also modulate the biological activity of the parent sugar. The synthesis of multiply fluorinated N-acetyl-D-galactosamine analogues has been reported, which involves the regio- and stereoselective introduction of fluorine at various positions of the pyranose ring. beilstein-journals.org A similar strategy could be adapted for the synthesis of fluorinated 3-keto-beta-D-galactose derivatives.

The general approach for synthesizing these structural probes involves:

Regioselective protection and deprotection of the hydroxyl groups of a galactose starting material to expose the C3 hydroxyl group for modification.

Introduction of the desired functionality at the C3 position, which could be an azide (B81097), a fluorine atom, or a precursor to a reporter group.

Oxidation of the C3 hydroxyl group to the corresponding ketone, if the functionality was introduced prior to oxidation. Alternatively, the ketone can be introduced first, followed by nucleophilic addition to the carbonyl group.

Attachment of the reporter group , if not already incorporated, through chemical ligation strategies.

| Analogue Type | Key Synthetic Strategy | Potential Application |

|---|---|---|

| Azido-derivatives | Double inversion at C3 of a galactose precursor to introduce an azide group. | Bioorthogonal labeling of glycoconjugates. |

| Fluorinated analogues | Regio- and stereoselective deoxyfluorination of protected galactose derivatives. | 19F NMR probes for studying enzyme-carbohydrate interactions. |

| Thiodigalactoside-based probes | Synthesis of azido-deoxy-thiodigalactosides for attachment of photolabels. nih.gov | Photoaffinity labeling of galactose-binding proteins. nih.gov |

Mechanistic Studies of Chemical Conversions of Keto-Sugars

The presence of the ketone functionality at the C3 position of the pyranose ring significantly influences the chemical reactivity of 3-keto-beta-D-galactose. Mechanistic studies of the chemical conversions of keto-sugars are essential for understanding their stability, reactivity, and for designing new synthetic methodologies.

One of the key chemical phenomena observed in keto-sugars is keto-enol tautomerism. In solution, 3-keto-beta-D-galactose can exist in equilibrium with its enol and enolate forms. news-medical.net This tautomerism is crucial as the enol and enolate intermediates are often the reactive species in various chemical transformations. The position of the equilibrium is influenced by factors such as the solvent, pH, and the presence of other functional groups in the molecule. nih.govresearchgate.net

The enolate intermediate can participate in a variety of reactions, including:

Epimerization: The enolate can be protonated from either face, leading to the formation of epimers at the adjacent carbon atoms (C2 and C4).

Aldol reactions: The enolate can act as a nucleophile and react with aldehydes or ketones to form new carbon-carbon bonds.

Michael additions: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

The mechanism of tautomerization often involves the breaking of a carbon-oxygen double bond, followed by the transfer of a proton from an adjacent carbon to the oxygen, forming an enol intermediate. study.com This process can be catalyzed by both acids and bases. news-medical.net Understanding the mechanism of these transformations is critical for controlling the stereochemical outcome of reactions involving 3-keto-sugars and for developing new synthetic methods for the preparation of rare sugars and their derivatives.

Computational studies can provide valuable insights into the conformational preferences and reaction mechanisms of keto-sugars. Theoretical calculations can be used to determine the relative stabilities of different tautomers and to model the transition states of various chemical reactions.

| Conversion | Key Intermediate | Mechanistic Feature |

|---|---|---|

| Epimerization | Enolate | Protonation of the planar enolate intermediate from either face. |

| Rearrangement | Enol/Enolate | Migration of the carbonyl group through tautomerization. news-medical.net |

| Glycosylation | Keto-glycosyl donor | Reaction with an acceptor alcohol, often under acidic or basic conditions. |

Q & A

Q. What are the primary experimental techniques for characterizing the structural conformation of 3-keto-β-D-galactose?

To confirm the structure of 3-keto-β-D-galactose, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C), mass spectrometry (MS) , and X-ray crystallography . For NMR, focus on anomeric proton signals (δ 4.5–5.5 ppm for β-anomers) and ketone carbonyl groups (δ 205–220 ppm in 13C NMR). MS via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can confirm molecular mass and fragmentation patterns. X-ray crystallography is critical for resolving stereochemical ambiguity, particularly the position of the ketone group at C3 .

Q. How can enzymatic pathways involving 3-keto-β-D-galactose be traced in microbial systems?

Use isotopic labeling (e.g., 13C-glucose) coupled with gas chromatography-mass spectrometry (GC-MS) to track metabolic flux. For pathway validation, knockout or overexpression strains (e.g., in E. coli or Saccharomyces cerevisiae) can be engineered to disrupt/enhance galactose metabolism. Monitor intermediates via high-performance liquid chromatography (HPLC) with refractive index or UV detection (λ = 210 nm for carbonyl groups) .

Q. What are the methodological challenges in quantifying 3-keto-β-D-galactose in biological matrices?

Key challenges include its low natural abundance and instability under basic conditions . Use derivatization (e.g., oximation with hydroxylamine hydrochloride to stabilize ketone groups) followed by reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Validate with spiked recovery experiments (80–120% recovery range) and compare against synthetic standards .

Q. What safety protocols apply when handling 3-keto-β-D-galactose in laboratory settings?

While 3-keto-β-D-galactose is not classified as hazardous under GHS, standard precautions include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Storage : Desiccated at –20°C to prevent hygroscopic degradation.

- Waste disposal : Incineration or hydrolysis under acidic conditions (pH < 3) to break glycosidic bonds .

Advanced Research Questions

Q. How can synthetic routes to 3-keto-β-D-galactose be optimized for regioselective oxidation?

Compare chemical oxidation (e.g., TEMPO/NaClO2 system for selective C3 oxidation) vs. enzymatic methods (e.g., galactose oxidase variants engineered for C3 specificity). Key parameters:

Q. How should researchers address contradictory data in functional studies of 3-keto-β-D-galactose derivatives?

Contradictions often arise from structural isomerism or assay interference . Mitigation strategies:

- Orthogonal assays : Validate binding affinity (e.g., surface plasmon resonance) with enzymatic activity assays (e.g., β-galactosidase inhibition).

- Molecular dynamics simulations : Analyze ligand-protein interactions to distinguish stereochemical effects.

- Control experiments : Include non-keto analogs (e.g., β-D-galactose) to isolate the ketone group’s role .

Q. What experimental designs are optimal for studying 3-keto-β-D-galactose in carbohydrate-active enzyme (CAZyme) engineering?

Use directed evolution or rational design to modify enzyme active sites (e.g., glycoside hydrolase family 2). Key steps:

- Saturation mutagenesis at substrate-binding residues (e.g., W249, D257 in E. coli β-galactosidase).

- High-throughput screening with chromogenic substrates (e.g., p-nitrophenyl-β-D-galactopyranoside).

- Kinetic analysis : Compare kcat and Km values for wild-type vs. mutants using Lineweaver-Burk plots .

Q. How can computational modeling predict the metabolic fate of 3-keto-β-D-galactose in human cells?

Leverage constraint-based metabolic models (e.g., COBRA Toolbox) to simulate flux through pathways like Leloir or pentose phosphate. Input parameters:

- Transporters : GLUT1/3 for cellular uptake.

- Enzyme kinetics : Vmax and Km values from literature or experimental data.

- Compartmentalization : Assign reactions to cytosol vs. mitochondria. Validate with 13C metabolic flux analysis .

Q. What advanced techniques resolve 3-keto-β-D-galactose’s role in glycoconjugate biosynthesis?

Apply click chemistry (e.g., azido-galactose analogs) to track incorporation into glycoproteins or glycolipids. Combine with cryo-electron microscopy to visualize conjugate structures. For functional studies, use CRISPR-Cas9 knockouts of UDP-galactose transporters (e.g., SLC35A2) to disrupt biosynthesis .

Q. How can researchers detect and quantify 3-keto-β-D-galactose in complex matrices like plant extracts?

Develop a UHPLC-MS/MS method with the following parameters:

- Column : HILIC (hydrophilic interaction liquid chromatography) for polar compound retention.

- Ionization : Negative-mode ESI with collision energy optimized for m/z 179 [M–H]−.

- Quantitation : Stable isotope-labeled internal standard (e.g., 13C6-3-keto-β-D-galactose). Validate with matrix-matched calibration curves (R² > 0.995) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.